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Compound of Interest

Compound Name: Codeine phosphate sesquihydrate

Cat. No.: B1624039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations

of codeine phosphate sesquihydrate. The information presented is collated from various

pharmacokinetic studies and regulatory guidelines to assist in the research and development of

codeine-based medicinal products.

Executive Summary
Codeine is an opioid analgesic and antitussive agent. For a generic version of a codeine-

containing product to be approved for marketing, it must be shown to be bioequivalent to the

reference product. This means that the rate and extent of absorption of the active ingredient

are not significantly different when administered at the same molar dose under similar

experimental conditions. Key pharmacokinetic parameters used to assess bioequivalence are

the area under the plasma concentration-time curve (AUC) and the maximum plasma

concentration (Cmax). Generally, for two products to be considered bioequivalent, the 90%

confidence intervals for the ratio of the geometric means of AUC and Cmax should fall within

the acceptance range of 80% to 125%.[1][2]

Codeine is classified as a Biopharmaceutics Classification System (BCS) Class I drug,

meaning it has high solubility and high permeability.[3][4] For such drugs, in vivo

bioequivalence studies may sometimes be waived ("biowaiver") in favor of in vitro dissolution

studies, provided certain conditions are met.[3][5]
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This guide will delve into the comparative bioavailability of various codeine formulations,

present key pharmacokinetic data in a structured format, and provide an overview of the

experimental protocols typically employed in bioequivalence studies.

Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of codeine from various

bioequivalence studies, comparing different formulations and conditions.

Table 1: Single-Dose Bioequivalence of Codeine Sulfate Tablets vs. Codeine Phosphate in a

Combination Tablet (Tylenol® #3)

Parameter

Test Product
(Codeine
Sulfate 30 mg
Tablet)

Reference
Product
(Tylenol® #3 -
30 mg Codeine
Phosphate)

Geometric
Mean Ratio (%)

90%
Confidence
Interval

Cmax
Reported as

comparable

Reported as

comparable
~100% Within 80-125%

AUC(0-t)
Reported as

comparable

Reported as

comparable
~100% Within 80-125%

AUC(inf)
Reported as

comparable

Reported as

comparable
~100% Within 80-125%

This study demonstrated bioequivalence between the codeine sulfate tablet and the codeine

phosphate in the Tylenol® #3 combination product under fasted conditions.[1]

Table 2: Bioequivalence of Different Strengths of Codeine Sulfate Tablets
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Comparison Parameter
Geometric Mean
Ratio (%)

90% Confidence
Interval

2 x 30 mg vs. 1 x 60

mg
Cmax ~100% Within 80-125%

AUC(0-t) ~100% Within 80-125%

AUC(inf) ~100% Within 80-125%

4 x 15 mg vs. 1 x 60

mg
Cmax ~100% Within 80-125%

AUC(0-t) ~100% Within 80-125%

AUC(inf) ~100% Within 80-125%

This data indicates that the different tablet strengths are bioequivalent and exhibit dose

proportionality.[1]

Table 3: Food Effect on Codeine Sulfate 60 mg Tablets

Parameter
Fed
Conditions

Fasted
Conditions

Geometric
Mean Ratio
(Fed/Fasted)
(%)

90%
Confidence
Interval

Cmax ↓ 11% - 89.34 81.18 - 98.31

AUC(0-t) - - 111.98 105.27 - 119.12

AUC(inf) - - 111.83 105.20 - 118.86

Tmax (median,

h)
1.54 1.00 ↑ 50% -

While food caused a slight decrease in the rate of absorption (decreased Cmax and increased

Tmax), the extent of absorption (AUC) was not significantly affected, and the 90% confidence

intervals were within the 80-125% equivalence window, indicating no significant food effect on

the overall bioavailability of codeine.[1]
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Table 4: Comparative Bioavailability of Codeine Phosphate (25 mg) Alone vs. in Combination

with Ibuprofen (200 mg)

Parameter
Codeine Phosphate
Alone

Codeine Phosphate
with Ibuprofen

Relative
Bioavailability (%)

AUC - - 106 ± 24 (mean ± sd)

The bioavailability of codeine was not significantly altered when administered in combination

with ibuprofen.[6]

Table 5: Pharmacokinetics of a Liquid Controlled-Release Codeine Formulation vs. an

Immediate-Release Solution

Parameter
Controlled-Release (69.7
mg every 12h)

Immediate-Release
Solution (23.2 mg every
4h)

Apparent Half-life (h) 8.2 3.2

AUC(0-12h) Unchanged Unchanged

The controlled-release formulation significantly protracted the apparent half-life of codeine

while maintaining an equivalent total exposure over 12 hours.[7]

Experimental Protocols
The following outlines a typical experimental protocol for a bioequivalence study of codeine
phosphate sesquihydrate formulations, synthesized from common practices described in the

literature.[1][6][7][8][9]

1. Study Design:

Design: Single-dose, randomized, two-period, two-sequence, crossover design.[1][10]

Washout Period: A sufficient washout period between treatments is required, typically at least

7 days, to ensure the complete elimination of the drug from the previous period.[6][9]
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Conditions: Studies are usually conducted under fasting conditions, with subjects fasting

overnight for at least 10 hours before drug administration.[1][9] For food-effect studies, a

standardized high-fat, high-calorie meal is consumed before dosing.[1]

2. Study Population:

Subjects: Healthy male and female volunteers, typically between 18 and 55 years of age.

Inclusion Criteria: No clinically significant abnormalities in medical history, physical

examination, and clinical laboratory tests.[8]

Exclusion Criteria: History of allergic or adverse reactions to codeine or similar products,

treatment with known enzyme-altering drugs, and positive tests for HIV, hepatitis B, or

hepatitis C.[8]

3. Dosing and Administration:

Test Product: The generic codeine phosphate sesquihydrate formulation being evaluated.

Reference Product: The approved reference listed drug (RLD).

Administration: A single oral dose of the test or reference product is administered with a

standardized volume of water.

4. Blood Sampling:

Blood samples are collected in tubes containing an appropriate anticoagulant at predefined

time points.

Sampling schedule is designed to adequately characterize the plasma concentration-time

profile of codeine, including the absorption, distribution, and elimination phases. A typical

schedule might include pre-dose (0 hours) and multiple post-dose time points (e.g., 0.25,

0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).

5. Bioanalytical Method:

Plasma concentrations of codeine (and potentially its major metabolites like morphine) are

determined using a validated bioanalytical method, typically high-performance liquid
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chromatography with tandem mass spectrometry (HPLC-MS/MS).[11]

The method must be validated for specificity, linearity, accuracy, precision, and stability

according to regulatory guidelines.

6. Pharmacokinetic and Statistical Analysis:

Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) are calculated from

the plasma concentration-time data for each subject.

Cmax and AUC values are log-transformed before statistical analysis.

An analysis of variance (ANOVA) is performed to assess the effects of formulation, period,

sequence, and subject.

The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and

AUC are calculated. For bioequivalence to be established, these intervals must lie within the

80-125% range.[1][2]

Visualizations
Diagram 1: Typical Bioequivalence Study Workflow
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A diagram illustrating the typical workflow of a crossover bioequivalence study.

Diagram 2: Codeine Metabolic Pathway
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A simplified diagram of the major metabolic pathways of codeine.

The metabolism of codeine is an important consideration in bioequivalence studies, particularly

its conversion to the active metabolite morphine by the polymorphic enzyme CYP2D6.[12][13]

Genetic variations in CYP2D6 can lead to significant differences in morphine exposure among

individuals, categorizing them as poor, intermediate, extensive, or ultra-rapid metabolizers.[12]

[13] While bioequivalence is typically assessed based on the parent drug (codeine),

understanding the metabolic profile can be crucial for interpreting study results and ensuring

therapeutic equivalence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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